molecular formula C11H21NO2 B14909957 Ethyl (2-methylcyclohexyl)glycinate

Ethyl (2-methylcyclohexyl)glycinate

Cat. No.: B14909957
M. Wt: 199.29 g/mol
InChI Key: JJFPNKFFJNYTHC-UHFFFAOYSA-N
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Description

Ethyl (2-methylcyclohexyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the glycine moiety is esterified with ethyl and substituted with a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methylcyclohexyl)glycinate typically involves the esterification of glycine with ethyl alcohol in the presence of an acid catalyst. One common method involves the reaction of glycine with ethyl chloroformate and 2-methylcyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methylcyclohexyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Hydrolysis: Glycine and ethanol.

    Substitution: Various substituted glycinates depending on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: More saturated cyclohexyl derivatives.

Scientific Research Applications

Ethyl (2-methylcyclohexyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-methylcyclohexyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl ester and the 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-[(2-methylcyclohexyl)amino]acetate

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)8-12-10-7-5-4-6-9(10)2/h9-10,12H,3-8H2,1-2H3

InChI Key

JJFPNKFFJNYTHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CCCCC1C

Origin of Product

United States

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